![molecular formula C9H4F2O2 B13711427 6,8-Difluoro-2H-chromen-2-one](/img/structure/B13711427.png)
6,8-Difluoro-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Difluoro-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a large family of compounds characterized by a benzene ring fused to an α-pyrone ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoro-2H-chromen-2-one typically involves the introduction of fluorine atoms at specific positions on the coumarin ring. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. The reaction conditions often include the use of Lewis acids such as aluminum chloride or zinc chloride to facilitate the formation of the coumarin ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6,8-Difluoro-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted coumarins, quinones, and dihydro derivatives, which have distinct chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
6,8-Difluoro-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme activities and as a fluorescent probe for detecting biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, optical materials, and fluorescent probes.
Wirkmechanismus
The mechanism of action of 6,8-Difluoro-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as DNA gyrase, which is crucial for bacterial replication. Additionally, its fluorescent properties make it useful for studying cellular processes and detecting specific biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,8-Difluoro-7-hydroxy-4-methylcoumarin: Known for its strong fluorescence and use in biological assays.
7-Hydroxy-4-methylcoumarin: Commonly used as a choleretic drug and in fluorescent probes.
Novobiocin: A coumarin antibiotic that inhibits DNA gyrase and has anticancer properties.
Uniqueness
6,8-Difluoro-2H-chromen-2-one is unique due to its specific fluorine substitutions, which enhance its chemical stability and biological activity. Its distinct fluorescence properties make it particularly valuable in research applications involving fluorescence-based detection and imaging .
Eigenschaften
Molekularformel |
C9H4F2O2 |
---|---|
Molekulargewicht |
182.12 g/mol |
IUPAC-Name |
6,8-difluorochromen-2-one |
InChI |
InChI=1S/C9H4F2O2/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4H |
InChI-Schlüssel |
DYPYPSYGMBGXCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)OC2=C(C=C(C=C21)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.